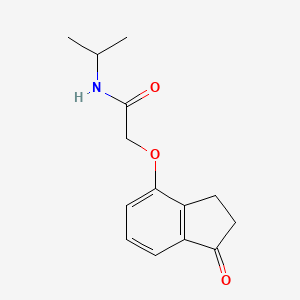

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide

Description

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide is an acetamide derivative featuring a 1-oxo-2,3-dihydroindenyl ether substituent and an isopropyl group on the nitrogen atom. The 1-oxo-2,3-dihydroindenyl moiety provides a planar aromatic system, while the isopropyl group enhances lipophilicity, influencing pharmacokinetic properties such as absorption and membrane permeability .

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-[(1-oxo-2,3-dihydroinden-4-yl)oxy]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C14H17NO3/c1-9(2)15-14(17)8-18-13-5-3-4-10-11(13)6-7-12(10)16/h3-5,9H,6-8H2,1-2H3,(H,15,17) |

InChI Key |

JAEHMYLJZJRVOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC2=C1CCC2=O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Route

The indene core is synthesized through a modified Friedel-Crafts acylation, inspired by methods for Ozanimod intermediates.

Procedure :

- Condensation : 2-Cyanobenzyl bromide reacts with cyclo(isopropylidene) malonate in $$ \text{N,N-dimethylformamide} $$ (DMF) with potassium carbonate (1:1.05:1.10 molar ratio) at room temperature to form a malonate adduct.

- Hydrolysis and Decarboxylation : The adduct undergoes hydrolysis with sodium hydroxide (0–150°C) followed by decarboxylation at 165°C to yield a substituted indane.

- Oxidation : The indane intermediate is oxidized to 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile using Friedel-Crafts acylation with acetyl chloride and $$ \text{AlCl}_{3} $$.

- Nitrile to Hydroxyl Conversion : The nitrile group at the 4-position is hydrolyzed to a hydroxyl group via acid-catalyzed hydration (e.g., $$ \text{H}{2}\text{SO}{4}/\text{H}_{2}\text{O} $$), yielding 1-oxo-2,3-dihydro-1H-inden-4-ol.

Key Conditions :

Alternative Cyclization Route

A shorter route involves cyclizing 2-(2-bromophenyl)acetic acid derivatives:

- Bromination : 2-(2-Bromophenyl)acetic acid is treated with $$ \text{PBr}_{3} $$ to form the acyl bromide.

- Intramolecular Cyclization : Heating the acyl bromide in $$ \text{CS}{2} $$ with $$ \text{AlCl}{3} $$ induces cyclization to 1-oxo-2,3-dihydro-1H-inden-4-ol.

Advantages : Fewer steps, higher yield (~80%).

Synthesis of N-Isopropyl-2-chloroacetamide

Direct Chloroacetylation

Procedure :

- Chloroacetylation : Isopropylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, with triethylamine as a base.

$$

\text{CH}{3}\text{COCl} + \text{NH}(\text{C}{3}\text{H}{7}){2} \rightarrow \text{ClCH}{2}\text{CON}(\text{C}{3}\text{H}{7}){2} + \text{HCl}

$$ - Purification : The product is isolated via vacuum distillation (b.p. 120–125°C) with 85% yield.

Ether Bond Formation via Williamson Synthesis

Coupling Reaction

Procedure :

- Deprotonation : 1-Oxo-2,3-dihydro-1H-inden-4-ol is deprotonated with $$ \text{NaH} $$ in dry tetrahydrofuran (THF) at 0°C.

- Nucleophilic Substitution : N-Isopropyl-2-chloroacetamide is added dropwise, and the mixture is refluxed for 12 hours.

$$

\text{Inden-4-O}^- \text{Na}^+ + \text{ClCH}{2}\text{CON}(\text{C}{3}\text{H}{7}){2} \rightarrow \text{Inden-4-O-CH}{2}\text{CON}(\text{C}{3}\text{H}{7}){2} + \text{NaCl}

$$ - Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Optimization :

- Solvent: THF or DMF.

- Base: $$ \text{NaH} $$ or $$ \text{K}{2}\text{CO}{3} $$.

- Yield: 60–75%.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity.

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Waste Streams : Cyanide-free routes (e.g., cyclization) align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide and Analogues

Key Observations :

- Indanone vs.

- Substituent Effects : The isopropyl group in the target compound increases lipophilicity compared to aryl or heteroaryl substituents (e.g., flufenacet’s thiadiazole ). Methoxy or hydroxy groups (e.g., in 1p and 3l ) enhance solubility but may reduce metabolic stability.

Physicochemical Properties

Biological Activity

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide (CAS Number: 1285583-88-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- Structure : The compound features an indene derivative linked to an acetamide group, which is crucial for its biological interactions .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-cancer properties and mechanisms of action.

Anti-Proliferative Activity

A significant area of study has been the compound's anti-proliferative effects against various cancer cell lines. For instance, similar compounds have shown potent anti-proliferative activity against tumor cell lines such as SK-BR-3 and MDA-MB-231. These studies suggest that modifications in the structure can enhance the efficacy of such compounds .

The proposed mechanism involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) levels. For example, compounds with similar structural motifs have been shown to inhibit thioredoxin reductase (TrxR), leading to increased ROS and subsequent activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in cancer cells .

Table 1: Summary of Biological Activities

| Activity | Cell Lines Tested | IC50 Values | Mechanism |

|---|---|---|---|

| Anti-Proliferative | SK-BR-3, MDA-MB-231 | < 100 nM | Induction of apoptosis via ROS |

| TrxR Inhibition | HCT116 | IC50 = 0.5 µM | Increased ROS levels |

| Apoptosis Induction | HL-60 | IC50 = 30 nM | Activation of apoptosis proteins |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves standard organic synthesis techniques. The structure activity relationship (SAR) indicates that variations in the indene moiety can significantly influence biological activity. For instance, introducing different substituents on the indene ring can enhance binding affinity to target proteins involved in cancer proliferation .

Q & A

Basic: How is n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide synthesized, and what optimization strategies are critical for yield improvement?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-hydroxy-1-indanone derivatives with chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Key optimization steps include:

- Solvent selection : Acetonitrile improves reaction homogeneity and reduces side reactions compared to DMF .

- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require monitoring to avoid decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

- Yield improvement : Using 1.5–2.5 equivalents of anhydride derivatives (e.g., isopropyl chloroacetate) minimizes unreacted starting material .

Basic: What spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the indanone carbonyl (δ ~193 ppm in ¹³C NMR) and the isopropyl group (δ 1.2–1.4 ppm in ¹H NMR). Coupling constants (e.g., J = 8.6 Hz for aromatic protons) confirm substitution patterns .

- HRMS : Accurate mass determination (e.g., [M+H]⁺) with <5 ppm error validates molecular formula .

- FT-IR : Absorbance at ~1680 cm⁻¹ (amide C=O) and ~1750 cm⁻¹ (indenone C=O) distinguishes functional groups .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles (e.g., dihedral angles between indenone and acetamide groups), and hydrogen-bonding networks. Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures .

- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s formalism) to classify motifs like D (donor) and A (acceptor) patterns, critical for understanding packing interactions .

- Validation tools : Check for outliers using PLATON or Mercury’s symmetry checks to avoid overinterpretation of disordered regions .

Advanced: How can contradictory spectroscopic or synthetic yield data be systematically analyzed?

Methodological Answer:

- Reproducibility checks : Compare reaction conditions (e.g., solvent purity, inert atmosphere) across studies. For example, yields of 71–97% for similar indenone derivatives highlight the impact of anhydride stoichiometry .

- Mechanistic studies : Use DFT calculations to model reaction pathways (e.g., SN2 vs. radical mechanisms) and identify rate-limiting steps .

- Statistical tools : Apply multivariate analysis (e.g., PCA) to correlate variables like temperature, solvent polarity, and steric effects with yield outcomes .

Advanced: What computational strategies predict the compound’s biological targets or pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like HIF-2α, leveraging homology models from PDB entries (e.g., 3F1P). Focus on binding poses of the indenone-oxygen moiety for hydrogen bonding .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-GBSA) to prioritize analogs .

- ADMET prediction : SwissADME or pkCSM evaluates logP (target: 2–3), BBB permeability, and CYP450 inhibition risks .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the indenone 4-position to enhance electrophilicity and target binding .

- Side-chain optimization : Replace isopropyl with cyclopropyl to reduce metabolic clearance while maintaining steric bulk .

- Bioisosteres : Substitute the acetamide with sulfonamide or urea groups to modulate solubility and hydrogen-bonding capacity .

Advanced: What experimental and computational methods validate hydrogen-bonding interactions in solid-state or solution-phase studies?

Methodological Answer:

- Solid-state : Combine X-ray crystallography (SHELXL-refined structures) with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., O–H···N interactions) .

- Solution-phase : Use NOESY or ROESY NMR to detect through-space correlations, supplemented by DFT-optimized solvation models (e.g., COSMO-RS) .

- Thermodynamic analysis : Isothermal titration calorimetry (ITC) measures binding constants (Kd) for host-guest complexes .

Basic: What are the best practices for scaling up laboratory synthesis to gram-scale production while maintaining purity?

Methodological Answer:

- Batch vs. flow chemistry : For scale-up, flow reactors reduce exothermic risks and improve mixing efficiency compared to batch reactions .

- Crystallization optimization : Use anti-solvent addition (e.g., hexane to ethyl acetate) to enhance crystal yield and purity. Monitor polymorphism via PXRD .

- Quality control : Implement in-line HPLC with UV/Vis detection (λ = 254 nm) for real-time purity assessment .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electrophilic aromatic substitution (EAS) : Electron-donating groups (e.g., -OCH₃) at the indenone 5-position activate the ring for nitration or halogenation. Use Hammett σ values to predict regioselectivity .

- Nucleophilic acyl substitution : Electron-withdrawing groups (e.g., -NO₂) on the acetamide enhance carbonyl electrophilicity, facilitating aminolysis or hydrolysis. Monitor via ¹³C NMR carbonyl shifts .

- DFT modeling : Calculate Fukui indices (f⁺ for electrophilic sites) using Gaussian 16 to guide functionalization strategies .

Advanced: What strategies mitigate challenges in resolving enantiomeric or diastereomeric mixtures of derivatives?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients (90:10 to 70:30) for enantiomer separation. Monitor optical rotation ([α]D²⁵) for purity .

- Diastereoselective synthesis : Employ Evans auxiliaries or catalytic asymmetric hydrogenation (e.g., Ru-BINAP catalysts) to control stereochemistry .

- VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.